1-Phenyl-1-cyclohexene
Description
Significance of Arylcyclohexenes in Organic Chemistry Research
Arylcyclohexenes, the class of compounds to which 1-phenyl-1-cyclohexene (B116675) belongs, represent a significant scaffold in organic chemistry. These structures are recognized as important building blocks for a variety of more complex molecules. rsc.org They are fundamental units in numerous compounds and serve as key precursors for the synthesis of biaryls, which are prevalent in materials science and medicinal chemistry. pnas.orgpnas.org The oxidative dehydrogenation of arylcyclohexenes provides a potential pathway to access these valuable biaryl compounds. pnas.org
In the field of synthetic methodology, arylcyclohexenes are considered a challenging but important class of substrates. rsc.org Their reactivity in processes like photo-oxygenation is a subject of detailed investigation, as multiple oxidation-sensitive sites can lead to a variety of products. rsc.org The Schenck ene reaction, a photo-oxidation involving singlet oxygen, is particularly relevant, converting arylcyclohexenes into versatile allyl hydroperoxides that can be further functionalized into alcohols, epoxides, and other derivatives. rsc.org Research in this area aims to control the chemo- and regioselectivity of these oxidations to enhance their synthetic utility. rsc.orgrsc.org
Furthermore, arylcyclohexene derivatives are valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products. scispace.comopenmedicinalchemistryjournal.com For instance, they have been employed in the synthesis of polysubstituted phenol (B47542) derivatives through cycloaromatization protocols. acs.org The development of new synthetic methods, such as the Suzuki cross-coupling of substituted cyclohexenes with aryl boronic acids, has expanded the toolkit for creating novel 1-chloro-2-arylcyclohexenes, which are themselves versatile intermediates. scispace.com The broad applicability of arylpiperazine derivatives, a related class, in cancer research underscores the medicinal importance of aryl-cycloalkane and aryl-cycloalkene motifs. nih.gov
Historical Perspectives in the Study of this compound Reactivity
The study of this compound's reactivity has evolved over several decades, with significant early research focusing on its photochemical behavior. In the 1970s, investigations into the photolysis of cis-1-phenylcyclohexene in methanol (B129727) revealed the formation of ether and dimer products. acs.orgacs.org A key finding from this era was the proposal and eventual confirmation of a highly reactive trans-1-phenylcyclohexene intermediate, a strained ground-state olefin, being involved in these photochemical reactions. acs.orgacs.org Flash photolysis studies provided direct evidence for the existence of this transient species. acs.org
Another significant area of historical research emerged in the 1980s concerning the metabolism of this compound. It was identified as a major pyrolysis product of phencyclidine (PCP), a widely abused drug. psu.edu In vitro studies using mouse liver microsomes elucidated the primary metabolic pathways, which included allylic hydroxylation, the oxidation of the resulting allylic alcohol, and epoxidation-hydrolysis. psu.edunih.gov This research identified several metabolites, such as 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-3-one, contributing to the understanding of the compound's biological fate. nih.gov
In synthetic organic chemistry, this compound has served as a model substrate for developing and understanding various reactions. For example, it has been central to the development of the osmium-catalyzed asymmetric dihydroxylation (AD) reaction, a powerful method for creating chiral diols with high enantiomeric excess. orgsyn.org It has also been used to explore the Doering-Moore-Skattebøl reaction for the generation of strained allenes like 1-phenyl-1,2-cyclohexadiene, which can be trapped in cycloaddition reactions with high enantioselectivity. nih.gov These and other studies have cemented the role of this compound as a valuable tool for probing reaction mechanisms and advancing synthetic strategies. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSFBRREKZZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870771 | |
| Record name | 1-Phenyl-1-cyclohexene | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-98-2, 31017-40-0, 71340-36-8 | |
| Record name | 1-Phenylcyclohexene | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Phenylcyclohex-1-ene | |
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| Record name | Benzene, cyclohexenyl- | |
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| Record name | trans-1-Phenylcyclohexene | |
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| Record name | 1-Phenyl-1-cyclohexene | |
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| Record name | 1-Phenyl-1-cyclohexene | |
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| Record name | 1-Phenyl-1-cyclohexene | |
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| Record name | Cyclohexen-1-ylbenzene | |
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| Record name | 2-PHENYLCYCLOHEXENE | |
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Synthetic Methodologies and Strategies
Direct Synthesis Approaches
The direct formation of the phenyl-alkene bond in 1-phenyl-1-cyclohexene (B116675) can be achieved through several strategic methodologies, including palladium-catalyzed cross-coupling reactions and thermal decomposition processes.
Palladium-Catalyzed Phenyl-Alkene Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Heck reaction, in particular, provides a direct route to phenyl-substituted cyclohexenes by coupling an aryl halide with cyclohexene (B86901).
The reaction between iodobenzene (B50100) and cyclohexene, catalyzed by palladium, aims to form a new C-C bond. nih.gov The process involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the cyclohexene and subsequent β-hydride elimination. youtube.com However, this elimination step can result in a mixture of isomers, including this compound, 3-phenyl-1-cyclohexene (B8703193), and 4-phenyl-1-cyclohexene.
Controlling the regioselectivity to favor the thermodynamically stable conjugated product, this compound, over its isomers is a significant challenge. Research has shown that the choice of catalyst, base, and reaction conditions can influence the product distribution. For instance, studies using palladium acetate (B1210297) [Pd(OAc)2] and various bases have been conducted to optimize the yield of the desired monoarylated products. nih.gov While heterogeneous palladium catalysts on alumina-based supports have been shown to be effective, achieving high selectivity for a single isomer remains a complex task. nih.gov
| Reactants | Catalyst System | Base | Key Observation |
|---|---|---|---|
| Iodobenzene + Cyclohexene | Pd(OAc)₂ or PdCl₂(PhCN)₂ | KOH | Yields up to 81% of mixed monoarylated products. nih.gov |
| Iodobenzene + Cyclohexene | Pd supported on Al₂O₃-based oxides | NaHCO₃ | Reaction primarily yields a mixture of phenylcyclohexene isomers. nih.gov |
Pyrolysis-Based Preparations
Pyrolysis offers a thermal route to this compound from specific precursors. The thermal decomposition of 1-(1-phenylcyclohexyl)piperidine (PCP) has been identified as a method for producing this compound. When subjected to high temperatures, PCP fragments, leading to the formation of several products.
At a pyrolysis temperature of 400°C, the primary components identified in the pyrolyzate are unreacted PCP, this compound, and phenylcyclohexane. The formation of this compound occurs through the elimination of the piperidine (B6355638) moiety. As the temperature is increased to 800°C, the product distribution shifts, with this compound being consumed to form more stable aromatic compounds like naphthalene, anthracene, and phenanthrene. This indicates that intermediate temperatures are optimal for isolating this compound from this process.
| Precursor | Temperature | Major Products | Reference |
|---|---|---|---|
| 1-(1-phenylcyclohexyl)piperidine (PCP) | 400°C | PCP, this compound, Phenylcyclohexane | rsc.org |
| 1-(1-phenylcyclohexyl)piperidine (PCP) | 800°C | Naphthalene, Anthracene, Phenanthrene | rsc.org |
Synthesis of Chiral Derivatives Utilizing this compound Precursors
This compound is a valuable starting material for the synthesis of more complex, stereochemically defined molecules. Its prochiral nature allows for asymmetric transformations to introduce chirality, leading to the formation of enantiomerically enriched products.
Enantioselective Pathways to 2-Phenylcyclohexanol
The synthesis of enantiomerically pure trans-2-phenylcyclohexanol, a powerful chiral auxiliary in asymmetric synthesis, frequently employs this compound as the starting olefin. nih.govcdnsciencepub.com Several asymmetric methods have been developed to achieve this transformation with high enantioselectivity.
One prominent method is the Sharpless asymmetric dihydroxylation. cdnsciencepub.com This reaction uses an osmium catalyst in the presence of a chiral ligand to convert this compound into a chiral diol. The resulting diol can then undergo selective reduction of the hydroxyl group at the 1-position to yield the desired trans-2-phenylcyclohexanol. cdnsciencepub.com
Another approach involves asymmetric hydroboration. The use of a chiral borane (B79455) reagent, such as monoisopinocampheylborane (IpcBH₂), adds boron and hydrogen across the double bond of this compound in a stereoselective manner. Subsequent oxidative workup replaces the boron atom with a hydroxyl group, affording the chiral alcohol. organic-chemistry.org Other reported methods include enantioselective epoxidation followed by ring-opening. organic-chemistry.org
| Method | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | Osmium catalyst, Chiral ligand | (1R,2S)-1-Phenylcyclohexane-1,2-diol | (-)-(1R,2S)-trans-2-Phenylcyclohexanol cdnsciencepub.com |
| Asymmetric Hydroboration | Monoisopinocampheylborane (IpcBH₂) | Chiral organoborane | (+)-trans-2-Phenylcyclohexanol organic-chemistry.org |
Synthesis of Silacyclohexanone Derivatives
The core structure of this compound serves as a template for the synthesis of related heterocyclic systems, such as silacyclohexanones. The synthesis of 1-phenyl-1-methyl-1-silacyclohexanone-2 has been accomplished starting from a related phenyl-substituted silacyclohexene. nih.gov
This multi-step synthesis involves the oxidative hydroboration of the corresponding 1-phenyl-1-methyl-1-silacyclohexene. This reaction introduces a hydroxyl group, converting the silacyclohexene into a silacyclohexanol derivative. Subsequent oxidation of this alcohol functionality yields the target silacyclohexanone. This strategy demonstrates how the fundamental reactivity of the phenyl-alkene motif can be extended to silicon-containing analogues for the creation of novel heterocyclic ketones. nih.gov
Reaction Mechanisms and Reactivity Investigations
Oxidative Transformations
1-Phenyl-1-cyclohexene (B116675) is a versatile substrate utilized in the investigation of various oxidative transformations. Its structural features, including the allylic and benzylic positions, make it a valuable model compound for studying the mechanisms of oxidation reactions, such as photooxygenation and epoxidation. lookchem.com
The photooxygenation of this compound and related arylcycloalkenes provides a pathway to synthesize valuable allyl hydroperoxides and endoperoxides. researchgate.net These reactions are typically initiated by a photosensitizer that transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen (¹O₂). nih.gov
The reaction of singlet oxygen with alkenes possessing an allylic hydrogen, such as this compound, can proceed via the Schenck ene reaction. researchgate.net This pericyclic reaction involves the addition of singlet oxygen to the alkene, with a concurrent migration of the double bond and abstraction of an allylic hydrogen atom, resulting in the formation of an allylic hydroperoxide. scripps.eduresearchgate.net The mechanism of the ene reaction is highly dependent on factors like the substrate's stereoelectronic properties and solvent polarity. researchgate.net
While various intermediates like perepoxides or biradicals have been proposed for singlet oxygen ene reactions, studies on arylcyclohexenes suggest a mechanism involving zwitterionic intermediates. researchgate.netuoc.gr The introduction of an aryl substituent on the cyclohexene (B86901) ring allows for stereoelectronic modulation that favors this pathway. researchgate.net Computational studies, including calculated Mulliken charges, support the formation of a zwitterionic intermediate in the photo-oxygenation of arylcyclohexenes. researchgate.net This proposed mechanism helps to explain the observed product distributions and reactivity trends. researchgate.net
The primary products of the Schenck ene photooxygenation of this compound and its analogues are allyl hydroperoxides (AHPs). researchgate.net These resulting hydroperoxides are versatile synthetic intermediates that can be readily transformed into a variety of other functionalized molecules, including alcohols, ketones, and epoxy alcohols. researchgate.net The reaction conditions can be optimized to achieve high conversions and selectivities for the desired allyl hydroperoxide products. For instance, studies on the homologues 1-phenyl-1-cyclopentene and 1-phenyl-1-cycloheptene demonstrated near-perfect selectivity for the ene products with quantitative conversions in short reaction times under continuous flow conditions. researchgate.net
| Substrate | Conversion (%) | Isolated Yield of Ene Product (%) |
|---|---|---|
| 1-Phenyl-1-cyclopentene | >95 | 43 |
| 1-Phenyl-1-cycloheptene | >95 | 65 |
The outcome of the photooxygenation of this compound is strongly influenced by stereoelectronic and steric factors. researchgate.net The conjugation of the double bond with the phenyl group can affect the regioselectivity of the reaction. uoc.gr Furthermore, steric hindrance around the benzylic carbon can impede the approach of singlet oxygen, influencing the reaction pathway. researchgate.net The electronic nature of substituents on the phenyl ring also plays a crucial role, affecting both the reaction rate and the chemoselectivity between the ene reaction (forming allyl hydroperoxides) and competing [4+2] cycloadditions (forming endoperoxides). For example, the ratio of allyl hydroperoxide to endoperoxide was found to increase with strongly electron-withdrawing para-substituents on the aryl ring. researchgate.net
This compound is frequently employed as a model substrate in epoxidation studies. lookchem.com The epoxidation of olefins is a critical transformation in organic synthesis for producing commodity chemicals and intermediates for pharmaceuticals, dyes, and polymers. researchgate.net Studies using this compound aim to understand the electronic and steric influences on the enantioselectivity of asymmetric epoxidation processes. lookchem.com For example, it has been used to investigate ketone-catalyzed epoxidations to elucidate the factors governing the interaction between the olefin's phenyl group and the catalyst. lookchem.com While various methods exist for the epoxidation of the parent cyclohexene ring using catalysts like transition metal oxides or seleninic acids with hydrogen peroxide, this compound serves as a more complex substrate to probe the subtleties of catalyst-substrate interactions. researchgate.netcsic.es
Epoxidation Studies
Asymmetric Epoxidation Mechanisms
The asymmetric epoxidation of this compound is a key reaction for producing optically active epoxides, which are valuable intermediates in organic synthesis. Chiral ketones, particularly those derived from fructose, have been shown to be effective organocatalysts for this transformation. The stereochemical outcome of these reactions is often rationalized by a spiro transition state model. researchgate.net
Investigations into ketones containing N-aryl-substituted oxazolidinones have been conducted to understand the electronic effects on the enantioselectivity of the epoxidation. These studies aim to elucidate the factors influencing the interaction between the phenyl group of the olefin and the oxazolidinone of the catalyst. lookchem.com In the epoxidation of 1-phenylcyclohexene with certain chiral ketones, an (S,S)-epoxide can be obtained, suggesting a planar-like transition state. nih.gov The enantioselectivity of the reaction is influenced by an attractive interaction between the π-system of the olefin's phenyl group and the spiro oxazolidinone of the ketone catalyst. nih.gov
| Catalyst Type | Proposed Transition State | Key Interaction |
| Fructose-derived ketone | Spiro | --- |
| N-aryl-substituted oxazolidinone-containing ketones | Planar-like | Electronic attraction between the phenyl group of the olefin and the oxazolidinone of the catalyst |
Acid-Catalyzed Hydrolysis of Epoxide Intermediates
The acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide and its derivatives has been studied to understand the reaction mechanism and product distribution. Rate and product studies of the hydronium ion-catalyzed hydrolysis in a dioxane-water solution indicate that the reaction proceeds through a discrete carbocation intermediate. acs.org The products of the reaction are determined by the partitioning of this intermediate, with the pathway leading to the more stable product being energetically favored. acs.org
Formation of Diol Derivatives
Diol derivatives of cyclohexene can be synthesized through various methods. One approach involves the reduction of a carbonyl group in a cyclohexenone derivative, which can be obtained from a Diels-Alder reaction. The resulting cyclohexene diol, a meso compound, can then undergo selective transesterification with an acylating agent in the presence of a lipase (B570770) to yield optically active cyclohexene diol derivatives. google.com
The acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide, as discussed previously, directly leads to the formation of 1-phenylcyclohexane-1,2-diols. The stereochemical outcome of this reaction, yielding either the cis- or trans-diol, is dependent on the reaction conditions and the nature of the substituent on the phenyl ring. acs.org
Allylic and Benzylic Oxidations
This compound is a useful substrate for studying allylic and benzylic oxidations due to its structural features. lookchem.com The oxidation of the C-H bonds at these activated positions is a valuable transformation in organic synthesis. thieme-connect.de Traditional methods often employ stoichiometric amounts of metal oxidants like chromium(VI) reagents or selenium dioxide, which can lead to significant toxic waste. thieme-connect.dethieme-connect.de
More modern and environmentally friendly approaches focus on catalytic systems. For example, 1-phenylcyclohex-1-ene can be oxidized to 1-phenylcyclohex-1-enone in moderate yield using tert-butyl hydroperoxide as the oxidant and manganese(III) acetate (B1210297) as the catalyst under mild conditions. thieme-connect.de The mechanism of these oxidations can involve hydrogen-atom abstraction to form a stabilized radical intermediate. thieme-connect.de The bond-dissociation energy of an allylic C-H bond is relatively low, making it susceptible to abstraction. thieme-connect.de The benzylic position in this compound is also activated due to the adjacent aromatic ring, making it a target for oxidation. masterorganicchemistry.com The stability of the resulting benzylic radical is a key factor in the reactivity of this position. masterorganicchemistry.com
Hydrogenation Reactions
Heterogeneous Catalytic Hydrogenation Mechanisms
The heterogeneous catalytic hydrogenation of this compound is typically carried out using finely divided metal catalysts such as palladium, platinum, or nickel. libretexts.orglibretexts.org The reaction occurs on the surface of the metal catalyst. The generally accepted Horiuti-Polanyi mechanism involves the following steps:
Adsorption of the alkene (this compound) and hydrogen onto the catalyst surface.
Dissociation of the H-H bond in hydrogen to form metal-hydride bonds.
Stepwise transfer of two hydrogen atoms from the metal surface to the carbons of the double bond.
Desorption of the resulting saturated product (phenylcyclohexane) from the catalyst surface. libretexts.orglibretexts.org
This mechanism explains the common observation of syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond. For example, the hydrogenation of 1,2-dimethylcyclohexene (B155917) yields cis-1,2-dimethylcyclohexane. libretexts.org Palladium-based catalysts are highly efficient for hydrogenation reactions. researchgate.net
Steric Hindrance Effects in Hydrogenation
Steric hindrance plays a significant role in the hydrogenation of substituted alkenes like this compound. The bulky phenyl group can influence the way the alkene adsorbs onto the catalyst surface, thereby affecting the stereochemical outcome of the reaction. nih.gov The phenyl ring can act as a significant steric barrier, potentially directing the addition of hydrogen to the less hindered face of the double bond. acs.org
In the context of self-assembling systems, the phenyl ring has been shown to exert a much stronger effect on the organization of molecules than other bulky groups, which is attributed to its steric hindrance and its ability to participate in other intermolecular interactions. nih.gov While not a direct measure of its effect in hydrogenation, this illustrates the significant steric presence of the phenyl group. The hydrogenation of sterically hindered, unactivated alkenes can be challenging and may require specific catalyst systems, such as phosphino(silyl)-nickel complexes, to proceed efficiently under mild conditions. researchgate.net
Radical and Electron Transfer Processes
The unique structural arrangement of this compound, featuring both allylic and benzylic positions, makes it an important substrate for studying radical and electron transfer reactions. Its reactivity is influenced by the interplay between the phenyl group and the cyclohexene ring.
Radical Rearrangement Phenomena
This compound serves as a valuable model compound for investigating the effects of benzylic stabilization in radical rearrangement reactions. The presence of the phenyl group can stabilize an adjacent radical, influencing the regioselectivity and energetics of rearrangement pathways. This has been particularly noted in studies involving cyclopropylmethyl radical rearrangements, where this compound is used as a reference or substrate to probe the intricate details of ring-opening regioselectivity and the energetics of the resulting isomeric homoallyl radicals.
Photosensitized Electron Transfer Tautomerization
Photosensitized electron transfer is a common mechanism for the isomerization of alkenes, particularly stilbene (B7821643) and other styrene (B11656) derivatives. In this process, a photosensitizer absorbs light and transfers its energy to the alkene, promoting it to an excited triplet state. In this excited state, the π-bond is effectively broken, allowing for rotation around the central C-C sigma bond. Deactivation back to the ground state can then lead to a mixture of E and Z isomers.
For many acyclic styrenes, this E/Z photoisomerization occurs more rapidly than other photochemical reactions, such as cycloadditions. However, in cyclic styrenes like this compound, the geometric constraints of the ring prevent this type of E/Z isomerization. The formation of a stable trans-isomer within a six-membered ring is highly strained and energetically unfavorable under these conditions. While a highly reactive and transient trans-1-phenylcyclohexene intermediate can be generated under specific photochemical conditions (see 3.3.3), it is not the product of a typical photosensitized tautomerization process aimed at producing a stable isomer mixture. Therefore, while the initial steps of energy transfer can occur, the primary pathway for deactivation is not through stable E/Z tautomerization.
Photodimerization Processes
The photodimerization of this compound (PC6) yields a variety of products depending on the reaction conditions, such as irradiation intensity and temperature. The key intermediate in these reactions is the highly strained and transient trans-1-phenylcyclohexene (trans-PC6), which is formed upon photoexcitation of the stable cis-isomer.
At room temperature with low-intensity lamp irradiation, the primary products are [2+2] photodimers. However, under higher intensity laser irradiation or at lower temperatures, [4+2] cycloadducts are also formed in significant quantities. The formation of these [4+2] adducts provides strong evidence for a mechanism involving the reaction of two trans-PC6 molecules, where one acts as the dienophile.
The following table summarizes the products observed under different irradiation conditions:
| Irradiation Condition | Observed Products | Key Intermediate | Mechanistic Implication |
|---|---|---|---|
| Low-intensity lamp, room temperature | [2+2] photodimers | trans-PC6 | Standard singlet state dimerization |
| High-intensity laser or low temperature | [2+2] photodimers and [4+2] cycloadducts | trans-PC6 | Reaction involves two trans-PC6 molecules; one as diene, one as dienophile |
In some cases, copper(I) complexes can be used to photocatalyze the photodimerization of cyclohexenes. The mechanism involves the initial population of a metal-to-ligand charge transfer (¹MLCT) state upon photoexcitation of a [Cu(cyclohexene)₂]⁺ complex. This is followed by intersystem crossing to a triplet state from which the C-C bond formation occurs to yield the cyclobutane (B1203170) product.
Hydrophosphination Reactions
Hydrophosphination, the addition of a P-H bond across a C=C double bond, is a powerful method for forming P-C bonds. The reactivity of this compound in these reactions, particularly under copper catalysis, reveals complex and divergent mechanistic pathways.
Divergent Mechanistic Pathways in Copper(I) Catalysis
Mechanistic studies of copper-catalyzed hydrophosphination reveal that the reaction can proceed through different pathways depending on the nature of the alkene substrate. For this compound, which is an unactivated alkene, the reaction is effectively promoted under photocatalytic conditions using a Cu(I) catalyst.
The key mechanistic features include:
Role of Light: Photocatalytic conditions are crucial for achieving high conversions with unactivated substrates like this compound. Computational analysis suggests that photoexcitation leads to a ligand-to-metal charge transfer (LMCT) from the phosphido ligand to the copper center. This weakens the Cu-P bond, which in turn accelerates the subsequent insertion of the alkene into the bond.
Divergent Pathways: Two primary mechanisms are considered: a conjugate addition pathway (typically for activated alkenes) and an insertion-based pathway. For unactivated alkenes, the evidence points towards a migratory insertion mechanism. Isotopic labeling, stoichiometric model reactions, and trapping experiments have been used to distinguish between these pathways. A radical-based process has been ruled out through trapping experiments and in-situ EPR studies.
Treatment of this compound with phenylphosphine (B1580520) in the presence of a copper catalyst under 360 nm irradiation demonstrates the viability of this photocatalytic approach, achieving significant conversion where thermal conditions are less effective.
Influence of Electron Density on Alkene Substrates
The electron density of the alkene substrate has a profound impact on the operative mechanism in copper-catalyzed hydrophosphination. A divergent Hammett plot, which correlates reaction rates with substituent electronic effects, indicates that different mechanisms are at play for electron-rich and electron-poor alkenes.
Electron-Poor (Activated) Alkenes: Substrates like α,β-unsaturated carbonyl compounds are considered "activated" and more readily undergo nucleophilic attack. For these alkenes, the reaction often proceeds via a conjugate addition mechanism where a copper-phosphido intermediate acts as the nucleophile.
Electron-Rich (Unactivated) Alkenes: For substrates like this compound, which lack a strongly electron-withdrawing group to activate the double bond, the conjugate addition pathway is less favorable. In these cases, the photocatalytically promoted migratory insertion into a weakened Cu-P bond becomes the dominant pathway.
The following table summarizes the influence of alkene electronics on the reaction mechanism:
| Alkene Substrate Type | Example | Dominant Mechanistic Pathway | Key Factor |
|---|---|---|---|
| Electron-Poor (Activated) | trans-Chalcone, Methyl acrylate | Conjugate Addition | Stabilization of negative charge in the transition state |
| Electron-Rich (Unactivated) | This compound | Migratory Insertion (Photocatalytic) | Photo-induced weakening of the Cu-P bond |
This divergence highlights the tunability of the catalytic system and the critical role that substrate electronic properties play in dictating the reaction course.
Rearrangement Reactions
Rearrangement reactions of this compound involve the intramolecular migration of atoms or groups, leading to constitutional or stereoisomeric products. The conjugated system created by the phenyl group and the cyclohexene double bond plays a crucial role in the feasibility and outcome of these reactions.
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.org The classification of these reactions, denoted by the order [i,j], describes the number of atoms in each fragment of the transition state. slideshare.net While specific studies on sigmatropic rearrangements of this compound are not extensively documented, the principles governing these reactions in analogous conjugated systems can be applied.
A potential sigmatropic rearrangement in a derivative of this compound could be a acs.orgpsgcas.ac.in-hydride shift . This type of rearrangement involves the migration of a hydrogen atom across a five-atom π-system. wikipedia.org For this to occur in the context of this compound, the cyclohexene ring would need to be further unsaturated to provide the necessary conjugated system. For instance, in a hypothetical 1-phenyl-1,3-cyclohexadiene system, a acs.orgpsgcas.ac.in-hydride shift could occur. Such shifts are typically thermally allowed and proceed suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. stereoelectronics.org Mechanistic studies on related systems have shown that these reactions can be facilitated by catalysts or proceed through a cascade of events initiated by other reactions. acs.org
Another important class of sigmatropic rearrangements is the cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement , with the Cope and Claisen rearrangements being the most prominent examples. libretexts.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement occurs with an allyl vinyl ether or an allyl phenyl ether. wikipedia.org For this compound to undergo a classic Cope or Claisen rearrangement, it would require appropriate functionalization to create the necessary 1,5-diene or allyl ether moiety. For example, if an allyl group were attached to the cyclohexene ring in a suitable position, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement could be envisioned under thermal conditions.
Alkene isomerization involves the migration of the double bond within a molecule. In this compound, this can lead to the formation of isomers such as 3-phenyl-1-cyclohexene (B8703193) or 1-phenyl-2-cyclohexene. The mechanism of this isomerization can be influenced by various factors, including the presence of catalysts (acid or metal complexes) or photochemical induction.
Photochemical Isomerization: The photochemical behavior of this compound has been a subject of study. Irradiation of cis-1-phenylcyclohexene can lead to the formation of its highly strained trans-isomer. acs.orgacs.org This process occurs through the excitation of the molecule to an excited state where the π-bond is weakened, allowing for rotation around the carbon-carbon double bond. The trans-isomer is a transient species that can be trapped or revert to the more stable cis-isomer. psgcas.ac.in
Furthermore, photosensitized (electron transfer) isomerization of 1-phenylcyclohexene to 3-phenylcyclohexene has been reported. cdnsciencepub.com The proposed mechanism involves the following key steps:
Photoinduced Electron Transfer: An electron-accepting photosensitizer is irradiated and abstracts an electron from 1-phenylcyclohexene, forming a radical cation.
Deprotonation: A weak base in the reaction mixture assists in the deprotonation of the radical cation at the allylic position, forming an allylic radical.
Reduction: The allylic radical is then reduced by the sensitizer (B1316253) radical anion to form an allylic anion.
Protonation: The allylic anion is subsequently protonated, leading to the formation of the thermodynamically less stable 3-phenylcyclohexene.
Catalytic Isomerization: While specific studies on the catalytic isomerization of this compound are not detailed in the provided search results, general mechanisms for transition metal-catalyzed alkene isomerization can be considered. Two commonly accepted mechanisms are the π-allyl mechanism and the alkyl mechanism. acs.org
The π-Allyl Mechanism: This involves the coordination of the alkene to a low-valent metal, followed by oxidative addition of an allylic C-H bond to form a π-allyl metal hydride complex. Reductive elimination then generates the isomerized alkene.
The Alkyl Mechanism: This pathway involves the insertion of the alkene into a metal-hydride bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from a different carbon atom leads to the isomerized alkene.
The choice between these pathways is influenced by the metal catalyst, the ligands, and the substrate structure. For aryl-substituted cycloalkenes, the electronic and steric properties of the phenyl group would play a significant role in the binding to the metal center and the subsequent steps of the catalytic cycle.
Below is an interactive data table summarizing the key aspects of the rearrangement reactions discussed.
| Reaction Type | Sub-Type | Key Features | Relevance to this compound |
| Sigmatropic Rearrangement | acs.orgpsgcas.ac.in-Hydride Shift | Migration of a hydrogen atom across a 5-atom π-system. Thermally allowed, suprafacial. wikipedia.orgstereoelectronics.org | Requires further unsaturation in the cyclohexene ring to form the necessary conjugated system. |
| cdnsciencepub.comcdnsciencepub.com-Sigmatropic (Cope/Claisen) | Rearrangement of 1,5-dienes (Cope) or allyl ethers (Claisen). libretexts.org | Requires specific functionalization of the this compound scaffold. | |
| Alkene Isomerization | Photochemical (cis-trans) | Formation of the strained trans-isomer upon irradiation. acs.orgacs.org | Experimentally observed for 1-phenylcyclohexene. |
| Photochemical (Tautomerization) | Photosensitized (electron transfer) mechanism leading to 3-phenylcyclohexene. cdnsciencepub.com | Documented for 1-phenylcyclohexene. | |
| Catalytic | Can proceed via π-allyl or alkyl mechanisms with metal catalysts. acs.org | General mechanisms applicable, but specific studies on this compound are needed. |
Catalytic Transformations Involving 1 Phenyl 1 Cyclohexene
Transition Metal Catalysis
Transition metal catalysis provides efficient pathways for the transformation of 1-phenyl-1-cyclohexene (B116675) into valuable saturated or functionalized products. Nickel and osmium complexes, in particular, have demonstrated significant utility in the hydrogenation and dihydroxylation of this substrate, respectively.
Nickel-Catalyzed Hydrogenation
Nickel-catalyzed hydrogenation is a fundamental process for the saturation of alkenes like this compound. This method is valued for its use of an earth-abundant and cost-effective metal. chemrxiv.org The efficiency of this reaction is highly dependent on the formation, activation, and stability of the active catalytic species.
The active catalysts for nickel-mediated hydrogenations are often formed in situ from stable precursor complexes. This approach avoids the need to synthesize and handle potentially unstable, highly reactive catalysts. A common strategy involves using an inexpensive and air-stable nickel(II) salt as a pre-catalyst. rsc.org In the presence of a reducing agent, such as zinc powder, the Ni(II) precursor is reduced to the active Ni(0) species directly within the reaction vessel. rsc.org
Computational studies on nickel-catalyzed asymmetric hydrogenations have explored the formation of the active cationic Ni(II) monohydride complexes from Ni(OAc)₂ precursors. chemrxiv.org The process involves the coordination of molecular hydrogen and subsequent metathesis, leading to the catalytically active species. chemrxiv.org This in situ generation is crucial for reactions where the active catalyst may have limited stability.
The activation of molecular hydrogen (H₂) is a critical step in the catalytic cycle of hydrogenation. For nickel catalysts, this process involves the cleavage of the strong H-H bond. One proposed mechanism, supported by experimental and computational data, involves the coordination of a hydrogen molecule to the nickel center. sciencelink.net The nickel atom then facilitates the separation of the hydrogen atoms; one remains bonded to the nickel, while the other transfers to a ligand or the substrate. sciencelink.net
Table 1: Selected Nickel Catalyst Precursors and Reducing Agents for In Situ Hydrogenation
| Catalyst Precursor | Reducing Agent | Active Species (Proposed) |
|---|---|---|
| Nickel(II) salt | Zinc Powder | Ni(0) |
| R,R-BenzPNi(OAc)₂ | H₂ | [R,R-BenzPNiH]⁺ |
This table provides examples of catalyst systems used for in situ generation of active nickel hydrogenation catalysts.
The activity of nickel catalysts can be diminished or completely nullified by the presence of certain chemical compounds known as catalyst poisons. Nitrogen-containing compounds, in particular, have been identified as potent poisons in hydrogenation reactions. researchgate.net Traces of ammonia, for example, can cause the deactivation of nano-sized nickel catalysts. researchgate.net
The primary mechanisms of poisoning by nitrogen compounds include the formation of stable complex compounds with the nickel center and the dissolution of the nickel catalyst. researchgate.net Organic amines can also act as poisons, primarily through their strong adsorption onto the active hydrogenation sites on the catalyst surface. researchgate.net This adsorption is often reversible. The poisoning effect of these amines can be correlated with their basicity. researchgate.net Understanding these deactivation pathways is crucial for maintaining catalyst longevity and reaction efficiency.
Osmium-Catalyzed Asymmetric Dihydroxylation (AD Reaction)
The osmium-catalyzed asymmetric dihydroxylation (AD), famously developed by K. Barry Sharpless, is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. researchgate.netnih.gov This reaction transforms a prochiral alkene like this compound into a chiral diol with high stereocontrol. The process utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand. nih.gov
The key to achieving high enantioselectivity in the AD reaction is the use of chiral ligands derived from cinchona alkaloids. researchgate.netnih.gov These ligands, often phthalazine (B143731) (PHAL) derivatives of dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), create a chiral environment around the osmium center. This chiral pocket directs the approach of the alkene, forcing the dihydroxylation to occur preferentially on one of the two enantiotopic faces of the double bond. researchgate.net
For a given alkene, the use of a (DHQD)₂-PHAL ligand typically yields one enantiomer of the diol, while the pseudoenantiomeric (DHQ)₂-PHAL ligand produces the other. researchgate.net This predictable stereochemical outcome makes the Sharpless Asymmetric Dihydroxylation a highly valuable and strategic tool in organic synthesis for creating chiral building blocks from simple alkenes. researchgate.netnih.gov The electronic properties of both the alkene substrate and the amine ligand can influence the reaction mechanism and the level of enantioselectivity achieved. cityu.edu.hk
Table 2: Ligands for Enantioselective Dihydroxylation
| Ligand Class | Example Ligand | Typical Stereochemical Outcome |
|---|---|---|
| Dihydroquinidine (DHQD) based | (DHQD)₂-PHAL | (R,R)-diol (for many substrates) |
This table illustrates the common chiral ligands used in the Sharpless Asymmetric Dihydroxylation and their generally observed stereochemical influence.
Catalytic Cycle and Intermediate Formation
The catalytic cycles for transformations involving this compound are fundamental to understanding how catalysts facilitate these reactions. In palladium-catalyzed arylations, such as the Heck reaction, the process is generally understood to follow a Pd(0)/Pd(II) cycle. wikipedia.org The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II)-aryl intermediate. libretexts.org This is followed by the coordination and subsequent migratory insertion of the alkene (this compound) into the Pd-aryl bond. libretexts.org The final steps involve a β-hydride elimination to release the arylated alkene product and reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org
For copper(I)-catalyzed hydrophosphination, a proposed catalytic cycle begins with the coordination of the phosphine (B1218219) to the copper(I) catalyst. rsc.org Deprotonation by a base generates a nucleophilic copper(I)-phosphide species. rsc.org The alkene substrate, this compound, then coordinates to this complex. rsc.org The key step is the asymmetric addition of the phosphido group to the alkene, which forms a copper intermediate that, upon protonation, releases the final hydrophosphinated product and regenerates the copper catalyst for the next cycle. rsc.org
Copper(I) Catalysis in Hydrophosphination
Copper(I) complexes have emerged as effective catalysts for the hydrophosphination of alkenes, an atom-economical method for forming carbon-phosphorus bonds. nih.gov Mechanistic studies suggest that these reactions can proceed through divergent pathways, including conjugate addition and insertion-based mechanisms, depending on the electronic properties of the alkene substrate. princeton.edu The active catalytic species is often a copper(I)-phosphido intermediate, which acts as the nucleophile. rsc.org
The reaction involves the addition of a P-H bond across the double bond of the alkene. thieme-connect.de While specific studies focusing solely on this compound are not extensively detailed in the provided context, the general mechanism is applicable. The process is highly valued for its potential to create chiral organophosphorus compounds when chiral ligands are employed with the copper catalyst. nih.gov The efficiency and selectivity of the reaction can be influenced by the choice of ligands, solvents, and base used in the catalytic system. rsc.org
Palladium-Catalyzed Arylation
Palladium-catalyzed arylation, particularly the Mizoroki-Heck reaction, is a powerful tool for forming carbon-carbon bonds by coupling alkenes with aryl halides. wikipedia.org While this compound itself is already arylated, this reaction is highly relevant to its synthesis and the further functionalization of related cycloalkenes. For instance, the Heck coupling of iodobenzene (B50100) with cyclohexene (B86901) serves as a close model for the arylation process that forms the this compound scaffold. nih.gov
These reactions are typically catalyzed by palladium complexes, such as Pd(OAc)₂, often in the presence of a phosphine ligand, and a base. nih.gov The reaction with cyclohexene can lead to a mixture of mono- and diarylated products, and regioselectivity is a key challenge, with products like this compound, 3-phenyl-1-cyclohexene (B8703193), and 4-phenyl-1-cyclohexene potentially forming. nih.gov Research has shown that phosphine-free catalytic systems and the use of heterogeneous catalysts, such as palladium supported on alumina-based mixed oxides, can be effective. nih.gov
Table 1: Palladium-Catalyzed Heck Coupling of Iodobenzene with Cyclohexene
| Catalyst | Base | Solvent | Yield of Monoarylated Products (%) | Selectivity for 3-Phenylcyclohexene (%) |
|---|---|---|---|---|
| Pd(OAc)₂ / [Bu₄N]Br | NaHCO₃ | [Bu₄N]Br | ~60 | ~60 |
| Pd/Al₂O₃-CeO₂ | KOH | DMF | ~81 | Not Specified |
Data sourced from a study on the Heck coupling of iodobenzene and cyclohexene, which serves as a proxy for the formation of the title compound. nih.gov
Organocatalysis and Enzyme Catalysis
Ketone-Catalyzed Epoxidations
This compound is frequently used as a model substrate in the study of asymmetric epoxidation reactions catalyzed by chiral ketones. lookchem.com This organocatalytic approach offers a metal-free alternative for the synthesis of chiral epoxides, which are valuable synthetic intermediates. The reaction typically employs a chiral ketone catalyst, often derived from carbohydrates like D-fructose, and a stoichiometric oxidant, most commonly potassium peroxymonosulfate (B1194676) (Oxone®). orgsyn.orglboro.ac.uk
The active oxidizing species is a chiral dioxirane (B86890), which is generated in situ from the reaction of the ketone with Oxone®. This dioxirane then transfers an oxygen atom to the alkene's double bond. The stereochemical outcome of the epoxidation is dictated by the structure of the chiral ketone catalyst. researchgate.net Studies have investigated how the electronic and steric properties of the catalyst influence the enantioselectivity of the epoxidation of this compound. lookchem.com Heterogeneous versions of these catalysts, such as polymer-supported iminium salts, have also been developed and have shown high efficiency, achieving complete conversion of this compound to its corresponding epoxide. lboro.ac.uk
Table 2: Ketone-Catalyzed Epoxidation of this compound
| Catalyst System | Oxidant | Solvent System | Conversion (%) |
|---|---|---|---|
| Immobilised iminium salt (25 mol%) | Oxone® | Triphasic | Complete |
Data sourced from studies on ketone-catalyzed epoxidation. orgsyn.orglboro.ac.uk
Photoredox Catalysis
Visible-Light Mediated Oxidative Derivatizations
Visible-light mediated photoredox catalysis provides a green and efficient pathway for the oxidative derivatization of organic molecules, including this compound. rsc.org The photo-oxygenation of arylcyclohexenes can be achieved using abundant and inexpensive components: air (as a source of oxygen), visible light, and an organic dye photosensitizer. rsc.org
This process, known as the Schenck ene reaction, involves the generation of singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂) via energy transfer from a photoexcited sensitizer (B1316253). rsc.org Singlet oxygen then reacts with this compound through two main pathways: an ene reaction to form allylic hydroperoxides or a [4+2] cycloaddition to yield endoperoxides. researchgate.net Mechanistic investigations, including Hammett studies, support the involvement of a zwitterionic key intermediate, where a carbocation is formed at the benzylic position, influencing the reaction rate and chemoselectivity. researchgate.net Reaction conditions can be optimized to achieve short reaction times and high selectivity. rsc.org
Table 3: Photo-oxygenation of Substituted 1-Aryl-1-cyclohexenes
| Aryl Substituent | Irradiation Time (s) | Conversion (%) | AHP/EPO Ratio |
|---|---|---|---|
| 4-Methoxy | 50 | 72 | 1.1 |
| 4-Methyl | 150 | 51 | 1.4 |
| H (Phenyl) | 300 | 48 | 1.9 |
| 4-Fluoro | 300 | 38 | 2.1 |
AHP = Allylic Hydroperoxide; EPO = Endoperoxide. Data adapted from a study on the photo-oxygenation of diverse cycloalkenylbenzenes. researchgate.net
Dual Catalysis Systems
The application of dual catalysis systems in transformations involving this compound represents a sophisticated approach to chemical synthesis, where two distinct catalytic cycles operate concurrently to enable a specific transformation. A notable example of such a system is the anti-Markovnikov hydrothiolation of this compound, which can be achieved through transition metal photoredox catalysis. This method utilizes a single transition metal complex that functions as both a photocatalyst and a redox mediator to facilitate the reaction.
In a study by Tyson, Ament, and Yoon, the hydrothiolation of various olefins was investigated using a ruthenium-based photocatalyst. nih.gov This reaction proceeds via a radical mechanism initiated by visible light, offering a mild and efficient alternative to traditional methods that may require UV irradiation or thermal initiators. nih.gov
The proposed mechanism for this transformation begins with the photoexcitation of the ruthenium catalyst, Ru(bpz)₃²⁺, by visible light. The excited state of the catalyst is a potent oxidant and can engage in a single-electron transfer (SET) with a thiol, such as thiophenol, to generate a thiyl radical. This radical species then adds to the double bond of this compound in an anti-Markovnikov fashion. The resulting carbon-centered radical subsequently abstracts a hydrogen atom from another molecule of the thiol to afford the final product and regenerate the thiyl radical, thus propagating the radical chain reaction. nih.gov
Detailed research findings from the study, including the specific reaction conditions and the yield for the hydrothiolation of this compound with thiophenol, are presented in the table below.
Table 1: Photoredox-Catalyzed Hydrothiolation of this compound
| Substrate | Thiol | Catalyst | Solvent | Light Source | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Thiophenol | Ru(bpz)₃(PF₆)₂ | CH₃CN | Blue LEDs | 2 | 95 |
Data sourced from Tyson, E. L.; Ament, M. S.; Yoon, T. P. J. Org. Chem. 2013, 78 (5), 2046–2050. nih.gov
This catalytic system demonstrates the effective use of a single catalyst to drive a multi-step reaction, embodying the principles of dual catalysis by combining photoexcitation and redox processes to achieve a specific chemical transformation. The high yield obtained under mild conditions underscores the potential of this methodology for the functionalization of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecules, offering a balance between computational cost and accuracy. wavefun.com It is widely applied to study various aspects of the reactivity of 1-Phenyl-1-cyclohexene (B116675) and related compounds.
DFT calculations are instrumental in mapping the energy profiles of reaction pathways and identifying the structures of transition states. For instance, in a cobalt-catalyzed reaction involving a substituted cyclohexene (B86901), DFT models were used to evaluate migratory insertion pathways. acs.org The lowest-energy transition state for the insertion of an olefin into the Co-C bond adjacent to the cyclohexene ring was found to have a free energy of activation (ΔG‡) of 23.8 kcal/mol. acs.orgacs.org
Similarly, quantum mechanical calculations, including DFT methods like B3LYP, have been employed to investigate the dimerization of 1,3-cyclohexadiene (B119728), a precursor to cyclohexene derivatives. These studies elucidate the transition states for different cycloaddition pathways. nih.gov The activation enthalpies for the concerted [4+2] cycloadditions were calculated, revealing the energetic preference for the endo pathway. nih.gov
| Transition State | Method | ΔH‡ (0K) (kcal/mol) |
|---|---|---|
| endo-[4+2] (endo-2TS) | B3LYP | 28.7 |
| endo-[4+2] (endo-2TS) | CBS-QB3 | 19.0 |
| exo-[4+2] (exo-2TS) | B3LYP | 30.1 |
| exo-[4+2] (exo-2TS) | CBS-QB3 | 21.1 |
The table above summarizes the activation enthalpies calculated for the endo and exo transition states of the [4+2] cycloaddition of 1,3-cyclohexadiene using two different computational methods.
DFT is crucial for describing the complete energetic landscape of a reaction, which includes reactants, intermediates, transition states, and products. rsc.org This allows for a detailed understanding of the feasibility and competition between different reaction channels. arxiv.org In the aforementioned cobalt-catalyzed reaction, DFT calculations showed that the initial [2+2]-cycloaddition step is highly exothermic by 32 kcal/mol. acs.org Furthermore, from the resulting cobaltacycle intermediate, the transition state for β-hydride elimination was found to be 8.3 kcal/mol more favorable than the C-C reductive elimination pathway, explaining the observed product distribution. acs.orgacs.org This detailed mapping of the energetic landscape is essential for rationalizing reaction outcomes.
The reactivity of this compound is governed by a combination of steric and electronic factors. DFT calculations provide a quantitative means to dissect these contributions. For cyclohexane (B81311) derivatives, the orientation of substituents is crucial for minimizing destabilizing steric interactions. researchgate.net Computational studies have been used to develop a reliable scale of relative steric values, noting that for unsaturated groups like phenyl, experimental parameters may not solely reflect steric size. bris.ac.uk
Advanced techniques such as the Activation Strain Model (ASM) combined with Natural Orbitals for Chemical Valence (NEDA) can partition the activation energy into terms that correspond to the strain of the reactants and their interaction energy, providing deeper insight into steric and electronic contributions. mdpi.com In studies of cobalt-catalyzed cyclizations, it was found that the reaction tolerated both electron-withdrawing and electron-donating groups, indicating the subtle interplay of electronic effects. acs.org Furthermore, DFT-based reactivity descriptors can be used to predict how electronic effects of substituents will influence the polarity and course of reactions like the Diels-Alder process. mdpi.com
The identification and characterization of transient intermediates are key to understanding reaction mechanisms. DFT calculations are used to predict the geometries and stabilities of these fleeting species. For example, in the formation of the phenyl radical from o-benzyne, a barrierless reaction leads to an intermediate (A-MIN13) with an energy 32.89 kcal mol−1 below the reactants, which then easily evolves to the final product. nih.gov In the cobalt-catalyzed reaction involving a cyclohexene moiety, a key cobaltacycle intermediate (54A) was identified as the precursor to the final product. acs.org The analysis of this intermediate was crucial for understanding how the final product is formed via subsequent β-hydride elimination and reductive elimination steps. acs.org
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations offer a powerful approach to complement experimental studies, providing detailed mechanistic insights that are often inaccessible through experiment alone. wavefun.com These calculations can validate or refute proposed reaction mechanisms by examining the energetics of key intermediates and transition states.
A notable example is the computational investigation of a hexadienyne derivative, where calculations revealed significant issues with a previously proposed mechanism. The original proposal involved a cyclopropylidene intermediate, but calculations showed this intermediate to be energetically inaccessible, with an activation enthalpy of 89.1 kcal/mol. This finding led to the proposal of an alternative, more plausible mechanism involving a [2+2] cycloaddition. Similarly, quantum mechanical investigations into the dimerization of 1,3-cyclohexadiene revealed that several concerted and stepwise reaction pathways are highly competitive, a level of detail that is challenging to resolve experimentally. nih.gov These examples highlight the critical role of quantum chemical calculations in establishing accurate reaction mechanisms for systems related to this compound.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques used to predict and rationalize chemical reactivity and selectivity. researchgate.net Kinetic modeling, for example, can be used to describe reaction rates and product distributions under various conditions. For the liquid-phase hydrogenation of 1-phenyl-1-propyne, a compound structurally similar to this compound, a Langmuir-Hinshelwood type kinetic model was developed. mdpi.comnih.gov This model, based on a mechanism involving competitive adsorption of hydrogen and the organic substrate on the catalyst surface, successfully described the reaction kinetics and the excellent selectivity (95-97%) towards alkene formation. mdpi.comnih.gov
Conceptual DFT provides another avenue for modeling, using calculated indices to predict reactivity trends. mdpi.com Global and local reactivity descriptors, such as electrophilicity, can be used to build models that predict the polarity and regioselectivity of reactions like the Diels-Alder cycloaddition. mdpi.com Such models are invaluable for predicting how changes in the structure of reactants, such as the introduction of different substituents on the phenyl ring of this compound, would affect reaction outcomes.
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Techniques in Mechanistic Studies
Spectroscopy provides a direct window into the molecular structure and functional groups present in a sample, making it indispensable for identifying reactants, intermediates, and products, as well as for tracking their concentration changes over time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 1-phenyl-1-cyclohexene (B116675) and its derivatives. rsc.org ¹H NMR spectroscopy, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between 7.1 and 7.4 ppm. The vinylic proton on the cyclohexene (B86901) ring, being adjacent to the phenyl group, is deshielded and resonates further downfield than a typical vinylic proton, often appearing as a multiplet around 6.1 ppm. rsc.org The allylic protons on the cyclohexene ring are also characteristic, with signals usually found between 2.1 and 2.4 ppm. The remaining aliphatic protons of the cyclohexene ring produce signals in the upfield region, typically between 1.6 and 1.9 ppm. rsc.org
By integrating the area under these characteristic peaks, the relative ratio of different protons can be determined, confirming the structure of the isolated product. Furthermore, NMR is an effective tool for monitoring reaction progress. For instance, in the synthesis of this compound, spectra can be taken from the crude reaction mixture over time. rsc.org The disappearance of reactant signals and the concurrent appearance and growth of the characteristic product peaks allow for the calculation of reaction conversion and yield, providing valuable kinetic data.
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Aromatic (C₆H₅) | ~7.1 - 7.4 | Multiplet corresponding to the five protons on the phenyl ring. |
| Vinylic (=CH) | ~6.1 | Multiplet for the single proton on the double bond of the cyclohexene ring. rsc.org |
| Allylic (=C-CH₂) | ~2.1 - 2.4 | Multiplet for the four protons adjacent to the double bond. rsc.org |
| Aliphatic (-CH₂) | ~1.6 - 1.9 | Multiplet for the remaining four protons on the cyclohexene ring. rsc.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.gov The presence of both aromatic and alkene C-H bonds is indicated by stretching vibrations that typically appear just above 3000 cm⁻¹. Specifically, aromatic C-H stretches are often observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the cyclohexene ring appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. docbrown.inforesearchgate.net
The carbon-carbon double bond of the cyclohexene ring gives rise to a characteristic C=C stretching vibration around 1640-1680 cm⁻¹. docbrown.info The aromatic ring exhibits its own set of C=C stretching vibrations, which are typically seen as a pair of bands around 1600 cm⁻¹ and 1490 cm⁻¹. researchgate.netpg.edu.pl Additionally, the substitution pattern of the phenyl group can be inferred from the C-H out-of-plane bending vibrations that occur in the fingerprint region, below 900 cm⁻¹. researchgate.net The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, can be used to confirm the purity of the product and the absence of hydroxylated side-products.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | ~3055 - 3072 | Phenyl Ring (=C-H) researchgate.net |
| C-H Stretch (Vinylic) | ~3020 | Cyclohexene (=C-H) |
| C-H Stretch (Aliphatic) | ~2830 - 2930 | Cyclohexene (-CH₂) |
| C=C Stretch (Alkenyl) | ~1650 | Cyclohexene Ring |
| C=C Stretch (Aromatic) | ~1591, 1488 | Phenyl Ring researchgate.net |
| C-H Bend (Out-of-plane, Aromatic) | ~694 - 725 | Phenyl Ring researchgate.net |
Chromatographic Separations and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures, such as those resulting from synthesis or pyrolysis. When coupled with a detector, these methods allow for both qualitative identification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. libretexts.org In a typical GC-MS analysis, the sample mixture is vaporized and separated based on boiling point and polarity on a long capillary column. wisc.edu
Pyrolysis-GC-MS (Py-GC/MS) is a specialized application where a non-volatile sample is thermally decomposed (pyrolyzed) into smaller, more volatile fragments which are then analyzed by GC-MS. This is particularly useful for studying the thermal degradation of materials that might produce this compound as a breakdown product.
For accurate quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust method. The separation principle is the same as in GC-MS. However, instead of a mass spectrometer, the detector is a flame ionization detector. As the separated compounds elute from the column, they are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, creating a current that is proportional to the amount of carbon atoms entering the flame.
This makes GC-FID an excellent tool for quantitative analysis. The area of the peak corresponding to this compound in the chromatogram is directly proportional to its concentration in the sample. To obtain precise and accurate concentrations, calibration curves are constructed by analyzing a series of standards with known concentrations. This can be done using either an external standard method or an internal standard method, where a known amount of a non-interfering compound is added to every sample and standard to correct for variations in injection volume.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing samples containing this compound, especially for monitoring the progress of a reaction. Unlike GC, HPLC is suited for a wider range of compounds, including those that are non-volatile or thermally unstable. In the context of this compound, a reverse-phase HPLC method is typically employed.
In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). This compound, being a relatively nonpolar molecule, is well-retained on the column and can be effectively separated from more polar reactants or byproducts. A UV detector is commonly used for detection, as the phenyl group in this compound absorbs UV light strongly. By taking small aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, one can track the decrease in the peak area of the reactants and the increase in the peak area of the this compound product. This allows for the determination of reaction kinetics and the optimization of reaction conditions.
Advanced Structural Characterization
Transmission Electron Microscopy (TEM) is an indispensable tool for the characterization of heterogeneous catalysts at the nanoscale, providing direct visualization of catalyst morphology, particle size, and dispersion. azooptics.comrsc.org Such catalysts are critical in the synthesis and transformation of hydrocarbons, including reactions that could produce this compound, such as the polymerization or oligomerization of monomers like 1-phenyl-1,3-butadiene (B73350) or styrene (B11656) in the presence of Ziegler-Natta or rare-earth metal catalysts. researchgate.netresearchgate.netrsc.org
TEM operates by transmitting a focused beam of high-energy electrons through an ultra-thin sample. azooptics.com The interactions of the electrons with the sample are used to form an image, revealing detailed information about the catalyst's structure. High-Resolution TEM (HRTEM) can even resolve atomic lattice fringes, allowing for the identification of crystal phases, exposed facets, and surface defects of individual catalyst nanoparticles. azooptics.com
Research Findings:
In the context of reactions involving this compound, TEM is not used to analyze the compound itself, but rather the catalysts that facilitate its formation or conversion. The insights gained from TEM are crucial for understanding structure-activity relationships and optimizing catalyst performance. ornl.govcolorado.edu
Particle Size and Distribution: TEM allows for the direct measurement of the size of catalyst nanoparticles (e.g., platinum, palladium, or nickel) and their distribution across a support material (e.g., alumina, silica). azooptics.com This is vital because catalytic activity is often highly dependent on the available surface area of the active metal.
Morphology and Faceting: The shape and exposed crystal facets of catalyst particles can significantly influence selectivity and activity. HRTEM can identify these features, providing a link between the atomic-scale structure of the catalyst and its macroscopic performance in, for example, hydrogenation or dehydrogenation reactions. azooptics.comresearchgate.net
In Situ Characterization: Modern advancements allow for in situ TEM, where catalysts can be observed under reaction conditions (e.g., in a gaseous or liquid environment at elevated temperatures). ornl.govcolorado.edu This enables real-time visualization of dynamic processes such as particle sintering, phase transformations, or deactivation, providing invaluable mechanistic information about the catalyst's lifecycle. rsc.orgresearchgate.net
For a hypothetical synthesis of this compound via a catalytic pathway, TEM would be used to ensure the catalyst has the desired properties, such as highly dispersed, nanosized metal particles on a high-surface-area support, to maximize efficiency and yield.
The study of how this compound is metabolized in biological systems is critical for understanding its biochemical fate. Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) is a state-of-the-art platform for such metabolite profiling studies. mdpi.comrsc.org It combines the high-resolution separation of UPLC with the high-sensitivity and high-mass-accuracy detection of QToF-MS. echemcom.com This combination is highly effective for identifying and characterizing metabolites in complex biological matrices like liver microsome incubates, plasma, or urine. mdpi.comresearchgate.net
Research Findings:
While early studies on the metabolism of this compound successfully identified several metabolites using techniques like GC-MS and HPLC, modern UPLC-ESI-QToF-MS offers significant advantages for confirming and expanding upon these findings. nih.govnih.gov The high mass accuracy of QToF-MS allows for the confident determination of elemental compositions for parent ions and fragments, while its MS/MS capability provides detailed structural information for metabolite identification. frontiersin.org
Studies on the in vitro metabolism of this compound using rat and mouse liver microsomal preparations have shown that the primary metabolic pathways include allylic hydroxylation, oxidation of the resulting allylic alcohol, and epoxidation of the double bond followed by hydrolysis. nih.govnih.gov
The application of UPLC-ESI-QToF-MS would allow for:
Sensitive Detection: Identification of minor metabolites that may have been missed by less sensitive, older techniques.
Accurate Mass Measurement: Confirmation of the elemental formula of each metabolite, distinguishing between isobaric compounds.
Structural Elucidation: Fragmentation patterns from MS/MS experiments can pinpoint the location of metabolic modifications (e.g., the position of hydroxylation on the cyclohexene ring). frontiersin.org
| Metabolite Name | Metabolic Pathway | Relative Abundance |
|---|---|---|
| 1-Phenyl-1-cyclohexen-3-ol | Allylic Hydroxylation | Major |
| 1-Phenyl-1-cyclohexen-3-one | Oxidation of Allylic Alcohol | Major |
| 1-Phenyl-1-cyclohexen-6-ol | Allylic Hydroxylation | Minor |
| 1-Phenyl-1-cyclohexen-6-one | Oxidation of Allylic Alcohol | Minor |
| 1-Phenylcyclohexane-1,2-diol | Epoxidation-Hydrolysis | Minor |
| This compound-3,6-diol | Allylic Hydroxylation | Identified |
| 1-Phenylcyclohexane-1,2,3-triol | Epoxidation & Hydroxylation | Postulated |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. slideshare.netspectroscopyonline.com For a nonpolar hydrocarbon like this compound, derivatization can be employed to improve chromatographic behavior, enhance detector response, and facilitate structural elucidation, particularly for GC-MS and LC-MS analyses. colostate.edulibretexts.org The primary target for derivatization on the this compound molecule is the carbon-carbon double bond in the cyclohexene ring.
Strategies for Gas Chromatography (GC):
For GC analysis, derivatization can improve peak shape and introduce specific functional groups that enhance detection. slideshare.net
Reaction with Dimethyl Disulfide (DMDS): DMDS can be added across the double bond, typically with an iodine catalyst. researchgate.net The resulting dithioether derivative, when subjected to electron ionization mass spectrometry (EI-MS), produces characteristic fragmentation patterns that cleave at the C-S bonds. This allows for the unequivocal localization of the original double bond's position, which is a powerful tool for structural confirmation of cyclic alkenes. researchgate.net
Epoxidation: The double bond can be converted to an epoxide. This reaction changes the polarity and volatility of the analyte, which can improve chromatographic separation from other interfering hydrocarbons.
Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS):
For LC-MS, especially with electrospray ionization (ESI), derivatization is used to introduce a chargeable functional group to the neutral, nonpolar this compound molecule, thereby making it "electrospray-active" and significantly enhancing ionization efficiency and detection sensitivity. spectroscopyonline.comnih.gov
Addition of Charged Tags: Reagents can be designed to react with the double bond and simultaneously introduce a permanent positive or negative charge (e.g., a quaternary ammonium (B1175870) or sulfonate group). nih.gov
Introduction of Ionizable Groups: The molecule can be derivatized to include an acidic or basic functional group (e.g., a carboxylic acid or an amine). These groups can then be readily ionized under the pH conditions of the ESI source. nih.govnih.gov For example, oxidation of the double bond could introduce carboxyl groups, or reactions could be employed to add an amine-containing moiety. nih.gov
| Analytical Technique | Derivatization Reaction | Reagent Example | Purpose |
|---|---|---|---|
| GC-MS | Thiolation | Dimethyl Disulfide (DMDS) | Determine double bond position via characteristic fragmentation. researchgate.net |
| GC-MS / HPLC | Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Increase polarity, alter chromatographic retention. |
| LC-ESI-MS | Addition of a charged tag | Reagents with sulfonate or quaternary amine groups | Enhance ESI response for sensitive detection. nih.gov |
| HPLC-UV/FLD | Addition of a chromophore/fluorophore | Reagents with aromatic or fluorescent moieties | Enable or enhance detection by UV or fluorescence detectors. nih.gov |
Biochemical Transformations and Metabolomic Studies
In Vitro Microsomal Metabolism Investigations
The in vitro metabolism of 1-Phenyl-1-cyclohexene (B116675) has been investigated using liver microsomal preparations, which contain a variety of enzymes responsible for xenobiotic transformation. nih.govmdpi.comacs.org Studies in both mouse and rat liver microsomes have elucidated that the primary metabolic routes involve allylic hydroxylation, subsequent oxidation of the resulting allylic alcohols, and an epoxidation-hydrolysis pathway. nih.govnih.gov
Allylic hydroxylation is a major initial metabolic pathway for this compound. nih.gov This reaction, catalyzed by cytochrome P450 enzymes within the microsomes, introduces a hydroxyl group (-OH) at the allylic positions of the cyclohexene (B86901) ring—specifically, at carbon 3 and carbon 6, which are adjacent to the double bond. nih.govnih.gov This process leads to the formation of two primary allylic alcohol metabolites: 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-6-ol. nih.gov The formation of 1-phenyl-1-cyclohexen-3-ol is considered a major metabolic step, while the formation of the 6-ol isomer is a minor pathway. nih.gov Further allylic oxidation can also occur on these initial metabolites to form diols, such as this compound-3,6-diol. nih.gov
Following allylic hydroxylation, the resulting alcohol metabolites can undergo further oxidation. nih.govnih.gov The secondary allylic alcohols, 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-6-ol, are oxidized to their corresponding ketones. nih.gov This conversion yields 1-phenyl-1-cyclohexen-3-one and 1-phenyl-1-cyclohexen-6-one. nih.gov The oxidation of the 3-ol to the 3-one is a major metabolic route, consistent with it being derived from a major alcohol metabolite. nih.gov The mechanism for this type of transformation by cytochrome P450 is understood to proceed through a gem-diol intermediate. nih.gov Additionally, metabolites that have undergone multiple hydroxylations can also be oxidized, leading to compounds like 1-phenyl-6-hydroxy-1-cyclohexen-3-one. nih.gov
In addition to allylic oxidation, the double bond of the cyclohexene ring is susceptible to epoxidation. nih.govnih.gov This reaction forms a reactive epoxide intermediate, which is then rapidly hydrolyzed by microsomal epoxide hydrolase. This two-step process results in the formation of a vicinal diol. For this compound, this pathway yields 1-phenylcyclohexane-1,2-diol, which has been identified as a minor metabolite. nih.gov Both cis and trans isomers of this diol have been detected. nih.gov Studies have also identified a triol, postulated to be 1-phenylcyclohexane-1,2,3-triol, which is formed through a combination of both epoxidation-hydrolysis and allylic hydroxylation. nih.govnih.gov
Through techniques such as gas chromatography-mass spectrometry (GC-MS) and comparison with synthesized reference compounds, a number of metabolites of this compound have been identified in in vitro studies using liver homogenates. nih.govnih.gov The identified compounds confirm the metabolic pathways of allylic hydroxylation, oxidation, and epoxidation-hydrolysis.
The following table summarizes the key metabolites identified in these studies.
| Metabolite Name | Metabolic Pathway | Abundance | Reference |
| 1-Phenyl-1-cyclohexen-3-ol | Allylic Hydroxylation | Major | nih.gov |
| 1-Phenyl-1-cyclohexen-3-one | Oxidation of Allylic Alcohol | Major | nih.gov |
| 1-Phenyl-1-cyclohexen-6-ol | Allylic Hydroxylation | Minor | nih.gov |
| 1-Phenyl-1-cyclohexen-6-one | Oxidation of Allylic Alcohol | Minor | nih.gov |
| 1-Phenylcyclohexane-1,2-diol | Epoxidation-Hydrolysis | Minor | nih.govnih.gov |
| This compound-3,6-diol | Allylic Hydroxylation | Identified | nih.gov |
| 1-Phenyl-6-hydroxy-1-cyclohexen-3-one | Allylic Hydroxylation & Oxidation | Identified | nih.gov |
| trans-1-Phenyl-1-cyclohexene-3,4-diol | Hydroxylation & Carbonyl Reduction | Identified | nih.gov |
| 1-Phenylcyclohexane-1,2,3-triol | Epoxidation-Hydrolysis & Allylic Hydroxylation | Identified | nih.gov |
Formation as a Pyrolysis Product
This compound is a known pyrolysis product, notably from the illicit drug phencyclidine (PCP). cdnsciencepub.com Pyrolysis studies conducted in air at various temperatures have shown that the thermal decomposition of PCP yields this compound as a major product, particularly at moderately high temperatures. cdnsciencepub.com
The formation of this compound from the pyrolysis of phencyclidine occurs through a specific degradation pathway. When heated, the C-N bond of the piperidine (B6355638) ring in the PCP molecule cleaves, leading to the formation of a phenylcyclohexyl radical. cdnsciencepub.com This radical intermediate can then stabilize through two main routes: abstraction of a hydrogen atom to form phenylcyclohexane, or loss of a hydrogen atom to form this compound. cdnsciencepub.com
At a pyrolysis temperature of 400°C, this compound is a major product, accounting for 21.4-34.4% of the pyrolyzate, alongside unreacted PCP and phenylcyclohexane. cdnsciencepub.com However, as the temperature increases to 600°C and 800°C, the yield of this compound diminishes significantly. cdnsciencepub.com At these higher temperatures, the phenylcyclohexyl radical and this compound itself undergo further degradation, leading to the formation of polynuclear aromatic hydrocarbons (PNAs) such as naphthalene, phenanthrene, and anthracene. cdnsciencepub.com
Identification of Pyrolysis Byproducts
The pyrolysis of the cyclohexene moiety is anticipated to proceed through a retro-Diels-Alder reaction, a common pathway for cyclohexene and its derivatives. This reaction would lead to the formation of 1,3-butadiene and ethene. The presence of the phenyl substituent on the cyclohexene ring can influence the reaction pathways, potentially leading to the formation of other unsaturated hydrocarbons.
Simultaneously, the thermal decomposition can affect the phenyl group and its connection to the cyclohexene ring. This could result in the formation of benzene and other aromatic compounds. High-temperature conditions may also lead to more extensive fragmentation and rearrangement reactions, producing a complex mixture of smaller hydrocarbons and polycyclic aromatic hydrocarbons (PAHs).
A hypothetical distribution of pyrolysis byproducts from this compound, based on the known pyrolysis of related compounds, is presented below. It is important to note that the actual distribution and yield of these products would depend on specific experimental conditions such as temperature, pressure, and residence time.
Table 1: Hypothetical Pyrolysis Byproducts of this compound
| Product Class | Potential Byproducts |
|---|---|
| Cyclohexene Ring Fragmentation Products | 1,3-Butadiene, Ethene, Propylene, Butene isomers |
| Phenyl Group and Aromatic Products | Benzene, Toluene, Styrene (B11656), Ethylbenzene, Biphenyl |
| Recombination and Larger Products | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Small Hydrocarbon Fragments | Methane, Ethane, Acetylene |
Detailed Research Findings
Due to the absence of direct research on the pyrolysis of this compound, this section will discuss the well-documented pyrolysis of its core structures, cyclohexene and styrene, to provide a scientifically grounded, albeit predictive, analysis.
Studies on the thermal decomposition of cyclohexene have shown that the primary decomposition pathway is the retro-Diels-Alder reaction, yielding 1,3-butadiene and ethylene. This process is a concerted, unimolecular reaction that is highly favored at elevated temperatures.
The pyrolysis of styrene is more intricate. At high temperatures, the primary decomposition pathways for styrene involve the cleavage of the vinylic side chain, leading to the formation of benzene and acetylene. Other significant products include toluene, formed through secondary reactions. The phenyl radical is a key intermediate in styrene pyrolysis, and its subsequent reactions can lead to the formation of biphenyl and other larger aromatic species.
Given these established mechanisms, the pyrolysis of this compound would likely involve a competition between the retro-Diels-Alder pathway of the cyclohexene ring and the homolytic cleavage of the bond connecting the phenyl group to the ring, as well as C-H and C-C bond scissions within the ring. The initial decomposition products would then undergo a series of secondary reactions, such as radical chain reactions, hydrogen abstraction, and recombination reactions, to form a complex mixture of final products. The relative importance of these pathways would be highly dependent on the pyrolysis conditions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-Butadiene |
| This compound |
| Acetylene |
| Benzene |
| Biphenyl |
| Butene |
| Ethene |
| Ethane |
| Ethylbenzene |
| Methane |
| Propylene |
| Styrene |
Broader Applications in Advanced Organic Synthesis Research
Use as a Model Compound for Reaction Studies
Due to its well-defined structure and reactivity, 1-phenyl-1-cyclohexene (B116675) is frequently utilized as a model substrate to investigate the mechanisms, scope, and efficiency of various organic reactions. lookchem.com Its behavior provides valuable insights into fundamental chemical transformations.
Key areas of study include:
Oxidation Reactions: The compound serves as a benchmark for testing the efficacy of new oxidation reagents and systems. For instance, it has been used to study the oxidative cleavage of its double bond by in situ formed iodonium ions. researchgate.net It is also employed in studies of allylic and benzylic oxidations. lookchem.com
Hydrogenation Processes: The hydrogenation of this compound is a model reaction for studying catalytic processes. Research has explored its hydrogenation over various catalysts, such as palladium-based systems, providing data on catalyst activity and selectivity. researchgate.net
Radical Rearrangements: The stability of the benzylic radical that can be formed from this compound makes it a useful compound for investigating the effects of benzylic stabilization in radical rearrangement reactions. lookchem.com
Asymmetric Epoxidation: It is used as a substrate to understand the electronic factors that influence enantioselectivity in reactions like ketone-catalyzed epoxidations. lookchem.com
| Reaction Type | Catalyst/Reagent System Example | Aspect of Reaction Studied |
|---|---|---|
| Oxidation | tert-butyl hydroperoxide-pyridinium dichromate | Efficiency of oxidation reagents |
| Hydrogenation | Palladium Nanoparticles (Pd NPs) | Catalytic activity and product distribution |
| Epoxidation | Ketone-catalyzed systems | Electronic influences on enantioselectivity |
Intermediate in Complex Molecule Synthesis
Beyond its role as a model compound, this compound and its derivatives are valuable intermediates in the multi-step synthesis of more complex molecular architectures. lookchem.com The functional groups of the cyclohexene (B86901) ring can be strategically manipulated to build intricate carbocyclic frameworks.
A notable example involves the synthesis of highly functionalized di- and trisubstituted cyclohexenes. nsf.govnih.gov In these methodologies, a phenyl sulfone is coordinated to a tungsten complex, which activates the aromatic ring for a sequence of nucleophilic additions. nsf.govnih.gov This process generates complex cyclohexene structures that can be further elaborated. This strategy has demonstrated its utility in the synthesis of natural products, such as the alkaloid γ-lycorane. researchgate.net
The synthesis pathway can be summarized as follows:
Coordination of a substituted benzene (e.g., phenyl sulfone) to a metal complex (e.g., tungsten). nih.gov
Protonation of the dearomatized ring, making it susceptible to nucleophilic attack. nih.gov
A sequence of protonation and nucleophilic addition steps to introduce multiple substituents onto the six-membered ring, forming a complex cyclohexene intermediate. nih.govresearchgate.net
Oxidative decomplexation to release the highly functionalized cyclohexene product. nsf.govnih.gov
This approach allows for the controlled, stereoselective introduction of various functional groups, making it a powerful tool for diversity-oriented synthesis. nsf.gov
Substrate in Probing Electronic and Steric Effects in Catalytic Systems
The structure of this compound is ideally suited for investigating the influence of electronic and steric factors on the performance of catalytic systems. lookchem.com The interplay between the planar phenyl group and the non-planar cyclohexene ring provides a sensitive probe for catalyst-substrate interactions.
Electronic Effects: The phenyl group is an electron-withdrawing substituent that can influence the electron density of the double bond. This electronic perturbation affects how the molecule interacts with a catalyst's active site. For example, in Lewis acid-catalyzed reactions, the electron-deficient nature of the double bond can be modulated, influencing reaction rates and selectivity. wikipedia.org In asymmetric epoxidations, the electronic properties of the phenyl group are used to study how catalysts differentiate between enantiotopic faces of the alkene. lookchem.com
Steric Effects: The bulk of the phenyl group provides a significant steric hindrance on one face of the double bond. This allows researchers to probe a catalyst's ability to accommodate and orient sterically demanding substrates. nih.gov By comparing the reactivity of this compound to less hindered alkenes (like 1-hexene or cyclohexene) in reactions such as catalytic hydrogenation, researchers can quantify the steric impact of the phenyl substituent on catalyst performance and selectivity. researchgate.net
| Effect Probed | Structural Feature | Example Application |
|---|---|---|
| Electronic | Electron-withdrawing phenyl group | Studying enantioselectivity in ketone-catalyzed epoxidations |
| Steric | Bulky phenyl group | Comparing hydrogenation rates against simpler alkenes to assess catalyst accessibility |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 1-Phenyl-1-cyclohexene in laboratory settings?
- Synthesis : this compound is typically synthesized via dehydration of 1-phenylcyclohexanol using acid catalysts or through Wittig-type reactions. Key physical properties (e.g., boiling point: 251–253°C, melting point: −11°C, density: 0.994 g/mL at 25°C) should guide purification via distillation or recrystallization .
- Characterization : Confirm identity using refractive index (n20/D 1.57), GC-MS, and NMR spectroscopy. The SMILES string (C1CCC(=CC1)c2ccccc2) and InChI key (WCMSFBRREKZZFL-UHFFFAOYSA-N) aid in spectral matching. Purity (≥95%) is validated via chromatography and comparative lit-data analysis .
Q. How should researchers address purification challenges when isolating oxidation products of this compound?
- Oxidation reactions (e.g., epoxidation or photooxygenation) often yield isomeric mixtures. Use silica-based column chromatography with gradient elution for separation. Confirm product identity via ¹H/¹³C NMR and HRMS, referencing diagnostic signals (e.g., allylic hydroperoxides or endoperoxides) .
Advanced Research Questions
Q. How do non-covalent interactions influence stereoselectivity in asymmetric epoxidation of this compound?
- Peptide-based catalysts leverage hydrogen bonding and π-π interactions to orient the substrate. For example, enantioselectivity drops to 10% ee when non-covalent interactions are absent, highlighting their role in stabilizing transition states. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are critical to mapping these interactions .
Q. What strategies mitigate competing reaction pathways during photooxygenation of this compound?
- Competing pathways (allylic oxidation, [4+2]/[2+2] cycloadditions) arise from ¹O₂ reactivity. Optimize solvent polarity (e.g., acetonitrile) and sensitizer concentration (e.g., 1 mol% methylene blue) to favor allylic hydroperoxides. Use flow reactors for enhanced temperature control and reduced peroxide hazards .
Q. Why does this compound exhibit variable reactivity in different catalytic systems?
- Steric hindrance from the phenyl group and alkene geometry (trisubstituted vs. conjugated) impact reactivity. For instance, it is unreactive in copper-catalyzed couplings due to poor orbital alignment but reacts efficiently in photooxygenation. Compare electronic (Hammett plots) and steric (molecular modeling) parameters to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
